
1,1-Dichloro-2,2-diethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2-diethylcyclopropane is an organic compound with the molecular formula C7H12Cl2. It is a cyclopropane derivative where two chlorine atoms are attached to the same carbon atom, and two ethyl groups are attached to the adjacent carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of chemical research.
Preparation Methods
The synthesis of 1,1-Dichloro-2,2-diethylcyclopropane typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene. This highly reactive intermediate then adds to the double bond of the alkene, forming the cyclopropane ring .
Chemical Reactions Analysis
1,1-Dichloro-2,2-diethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding cyclopropane derivative without the chlorine atoms.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, although specific products depend on the conditions used.
Common reagents for these reactions include potassium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
1,1-Dichloro-2,2-diethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of cyclopropane derivatives and the effects of substituents on chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2,2-diethylcyclopropane exerts its effects involves the formation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1,1-Dichloro-2,2-diethylcyclopropane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-dimethylcyclopropane: This compound has two methyl groups instead of ethyl groups, leading to differences in reactivity and physical properties.
1,1-Dichloro-2,2-diphenylcyclopropane: The presence of phenyl groups significantly alters the compound’s chemical behavior and applications.
1,1-Dichloro-2,2-diethylcyclobutane: This compound has a four-membered ring instead of a three-membered ring, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
5685-45-0 |
|---|---|
Molecular Formula |
C7H12Cl2 |
Molecular Weight |
167.07 g/mol |
IUPAC Name |
1,1-dichloro-2,2-diethylcyclopropane |
InChI |
InChI=1S/C7H12Cl2/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3 |
InChI Key |
OIHZZIDWWWKJOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1(Cl)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


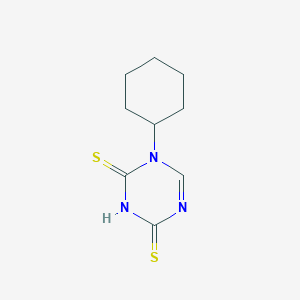
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
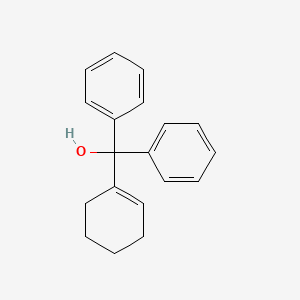





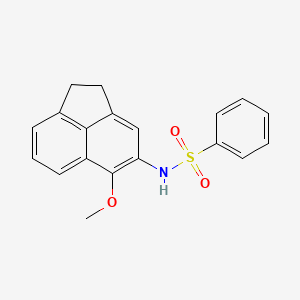
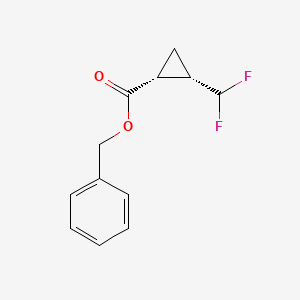
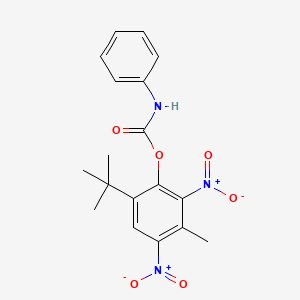

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
